
6,6'-Dichloro-3,3'-bipyridine
Overview
Description
6,6’-Dichloro-3,3’-bipyridine is a chemical compound with the molecular formula C10H6Cl2N2 and a molecular weight of 225.08 g/mol . It is a derivative of bipyridine, characterized by the presence of two chlorine atoms at the 6 and 6’ positions of the bipyridine structure. This compound is primarily used in research settings, particularly in the fields of chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Dichloro-3,3’-bipyridine typically involves the chlorination of 3,3’-bipyridine. One common method is the direct chlorination using chlorine gas in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions .
Industrial Production Methods
Industrial production of 6,6’-Dichloro-3,3’-bipyridine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
6,6’-Dichloro-3,3’-bipyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used under basic conditions to replace chlorine atoms with other groups.
Major Products
The major products formed from these reactions depend on the reagents used. For example, nucleophilic substitution with sodium methoxide would yield 6,6’-dimethoxy-3,3’-bipyridine .
Scientific Research Applications
Coordination Chemistry
One of the primary applications of 6,6'-Dichloro-3,3'-bipyridine is its role as a ligand in coordination chemistry. It forms stable complexes with transition metals, which can be utilized in catalysis and material synthesis. For instance, its ability to coordinate with metals like ruthenium has been explored for developing new catalytic systems for organic transformations .
Organic Synthesis
The compound serves as a building block in organic synthesis, facilitating the creation of more complex molecules. It has been employed in various synthetic pathways, including the synthesis of bipyridinium derivatives that exhibit interesting electrochemical properties . These derivatives are useful in developing sensors and other electronic devices.
Supramolecular Chemistry
In supramolecular chemistry, this compound is used as a key component in constructing complex nanosystems. Its electrochemical properties allow for the design of materials with tunable characteristics, such as colorimetric sensors and responsive materials. The ability to manipulate its electronic state through substitution makes it a valuable tool for researchers.
Biological Applications
Recent studies have investigated the potential biological activities of compounds derived from this compound. Some derivatives have shown promising antimicrobial and anticancer properties due to their ability to interact with biological targets such as enzymes and receptors . This opens avenues for further research into drug development.
Data Tables
Application Area | Description | Key Findings |
---|---|---|
Coordination Chemistry | Acts as a ligand for metal complexes | Forms stable complexes with transition metals |
Organic Synthesis | Building block for complex organic molecules | Facilitates synthesis of bipyridinium derivatives |
Supramolecular Chemistry | Component in constructing nanosystems | Enables tunable electrochemical properties |
Biological Applications | Investigated for antimicrobial and anticancer activities | Shows potential interaction with biological targets |
Case Study 1: Catalytic Applications
A study demonstrated that complexes formed with this compound and ruthenium exhibited high catalytic activity in oxidation reactions. The research highlighted how varying the substituents on the bipyridine ring could enhance catalytic efficiency .
Case Study 2: Antimicrobial Activity
Research into derivatives of this compound revealed notable antibacterial activity against both gram-positive and gram-negative bacteria. The study assessed minimum inhibitory concentrations (MICs) and found that certain derivatives could serve as potential leads for new antibiotics .
Mechanism of Action
The mechanism of action of 6,6’-Dichloro-3,3’-bipyridine largely depends on its role as a ligand. It coordinates with metal centers, influencing the electronic properties and reactivity of the metal complexes formed. This coordination can affect various molecular targets and pathways, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
3,3’-Bipyridine: The parent compound without chlorine substituents.
4,4’-Bipyridine: Another bipyridine derivative with different substitution patterns.
2,2’-Bipyridine: A widely used ligand in coordination chemistry.
Uniqueness
6,6’-Dichloro-3,3’-bipyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in forming specific metal complexes and in applications where precise control over molecular interactions is required .
Biological Activity
6,6'-Dichloro-3,3'-bipyridine is a chemical compound that belongs to the bipyridine family, characterized by the presence of two pyridine rings connected by a carbon atom with chlorine substituents at the 6 positions of both rings. This compound has garnered interest in various fields due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings and data.
- Molecular Formula : C10H6Cl2N2
- Molecular Weight : 228.07 g/mol
- Structure : The bipyridine structure enhances its ability to interact with various biological targets.
Antimicrobial Activity
Research has shown that this compound exhibits significant antimicrobial properties. Studies indicate its effectiveness against both Gram-positive and Gram-negative bacteria.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 35 µg/mL |
Escherichia coli | 65 µg/mL |
The mechanism of action involves disrupting bacterial cell wall synthesis and inhibiting nucleic acid synthesis, akin to other known antibiotics .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of cell signaling pathways and the inhibition of tumor growth.
Case Study: Cancer Cell Lines
A study evaluating the effects on human breast cancer cells (MCF-7) reported:
- IC50 Value : The compound exhibited an IC50 value of approximately 15 µM after 48 hours of treatment.
- Mechanism : Induction of apoptosis was confirmed through caspase activation assays.
- Inhibition of Protein Synthesis : Similar to antibiotics that target ribosomal subunits, this compound may inhibit protein synthesis in bacterial cells by binding to ribosomal components .
- DNA Interaction : The compound's ability to intercalate into DNA can disrupt replication and transcription processes, leading to cell death .
- Metal Ion Coordination : The bipyridine structure allows for coordination with metal ions (e.g., copper), which can enhance its biological activity by forming stable complexes that interact with various molecular targets .
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
- Antimicrobial Efficacy : Demonstrated effectiveness against multidrug-resistant strains.
- Cytotoxicity in Cancer Cells : Significant reduction in viability across multiple cancer cell lines.
- Synergistic Effects : When combined with other antimicrobial agents, it exhibited enhanced efficacy against resistant bacterial strains.
Q & A
Q. Basic: What are the established synthetic routes for preparing 6,6'-Dichloro-3,3'-bipyridine and its metal complexes?
Methodological Answer:
- Core Synthesis : this compound can be synthesized via reductive coupling of 2-halomethylpyridines using nickel catalysts (e.g., NiCl₂ with reducing agents) . For derivatives like 6,6'-dimethyl-3,3'-bipyridine, reactions with aromatic aldehydes (e.g., styryl or thienyl groups) yield distyryl derivatives, which are precursors for optical materials .
- Metal Complexes : Dichloro platinum(II) complexes are prepared by reacting 6,6'-dimethyl-2,2'-bipyridine with PtCl₂ in solvents like DMF or DMSO, followed by crystallization . Ruthenium complexes (e.g., chiral catalysts) are synthesized by coordinating dichloro ligands with Ru precursors under inert conditions .
Q. Advanced: How can computational methods like DFT-D3 be optimized to predict noncovalent interactions in this compound derivatives?
Methodological Answer:
- DFT-D3 Calibration : Use Becke-Johnson (BJ) damping to avoid repulsive forces at short interatomic distances. This approach improves accuracy for medium-range electron correlation and intramolecular dispersion effects .
- Validation : Compare computed interaction energies (e.g., S22 benchmark set) with experimental crystallographic data (e.g., θS and θT angles from XRD) to assess torsion and bowing in metal complexes .
Q. Basic: What spectroscopic techniques are most effective for characterizing structural distortions in this compound metal complexes?
Methodological Answer:
- X-ray Diffraction (XRD) : Resolves out-of-plane distortions (e.g., θS = 36.73° in Pt complexes) and S-shaped bending via ds values .
- NMR Spectroscopy : Detects dynamic distortions in solution; e.g., ¹H NMR chemical shifts reveal steric interactions between methyl groups and chlorides .
Q. Advanced: How do steric effects from 6,6'-substituents influence catalytic activity in ruthenium complexes?
Methodological Answer:
- Ligand Design : Bulky substituents (e.g., tetramethoxy or diphenylphosphine groups) induce torsional strain, reducing metal center accessibility. This impacts enantioselectivity in asymmetric catalysis .
- Activity Testing : Compare turnover frequencies (TOF) of [(R)-tetramethoxy-bipyridine]Ru complexes with unsubstituted analogs in hydrogenation reactions .
Q. Advanced: What strategies resolve contradictions between computational predictions and experimental data in the nonlinear optical properties of 6,6'-distyryl derivatives?
Methodological Answer:
- Experimental Validation : Use ultrafast Z-scan measurements (e.g., third-order nonlinear susceptibility, χ⁽³⁾) to quantify optical nonlinearity, as done for 6,6'-bis(thienyl)vinylene derivatives .
- Solvent Modeling : Apply continuum solvation models (e.g., COSMO) to account for solvent effects on polarizability, which DFT gas-phase calculations may overlook .
Q. Basic: What are the key considerations for handling air-sensitive ruthenium complexes containing this compound ligands?
Methodological Answer:
- Synthesis : Use Schlenk lines or gloveboxes under argon/nitrogen. Purge solvents (e.g., THF, DCM) with inert gas to prevent oxidation .
- Characterization : Perform XRD and NMR immediately after synthesis. Store complexes in sealed ampules with desiccants .
Q. Advanced: How do intramolecular dispersion forces affect the solid-state packing of this compound derivatives?
Methodological Answer:
- Computational Analysis : Model π-π stacking and van der Waals interactions using DFT-D3 with BJ-damping. Compare Hirshfeld surfaces with experimental XRD packing motifs .
- Thermal Stability : Correlate dispersion-corrected lattice energies with thermogravimetric analysis (TGA) data to predict melting/decomposition points .
Properties
IUPAC Name |
2-chloro-5-(6-chloropyridin-3-yl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2/c11-9-3-1-7(5-13-9)8-2-4-10(12)14-6-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKIAROROTBNXKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=CN=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80654747 | |
Record name | 6,6'-Dichloro-3,3'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80654747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
206438-08-6 | |
Record name | 6,6'-Dichloro-3,3'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80654747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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